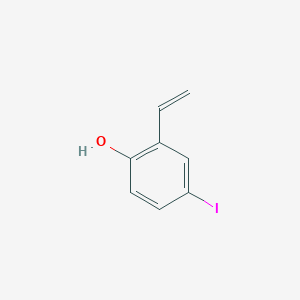
4-Iodo-2-vinylphenol
Overview
Description
4-Iodo-2-vinylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and a vinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-vinylphenol can be achieved through several methods. One common approach involves the iodination of 2-vinylphenol using iodine in the presence of an oxidizing agent such as mercuric oxide. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 2-vinylphenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: 2-Vinylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Iodo-2-vinylphenol is used as a building block in organic synthesis, enabling the construction of more complex molecules through coupling reactions and other transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving phenolic substrates.
Industry: In the materials science industry, this compound can be used to synthesize polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-Iodo-2-vinylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
4-Vinylphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodophenol: Lacks the vinyl group, limiting its applications in polymer synthesis.
4-Vinylguaiacol: Contains a methoxy group, which can alter its reactivity and applications.
Uniqueness: 4-Iodo-2-vinylphenol is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C8H7IO |
|---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
2-ethenyl-4-iodophenol |
InChI |
InChI=1S/C8H7IO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 |
InChI Key |
OYFLTYOFEOJLFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














